molecular formula C9H6F4O3 B1401363 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid CAS No. 1240256-95-4

2-Fluoro-4-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1401363
CAS No.: 1240256-95-4
M. Wt: 238.14 g/mol
InChI Key: SCGLNHLUACANGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the pharmacokinetic properties of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“2-Fluoro-4-(trifluoromethoxy)phenylacetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also interact with adenosine receptors.

Mode of Action

It’s known that similar compounds undergo reactions mediated by mono-n-protected amino acid ligands . This suggests that 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid may also interact with its targets through similar mechanisms.

Result of Action

Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also have significant effects at the molecular and cellular level.

Preparation Methods

One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Fluoro-4-(trifluoromethoxy)phenylacetic acid can be compared with other fluorine-containing compounds such as:

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLNHLUACANGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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